molecular formula C10H16ClN3O B2916742 4-Methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride CAS No. 1420884-67-8

4-Methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride

Cat. No.: B2916742
CAS No.: 1420884-67-8
M. Wt: 229.71
InChI Key: DJSXLBAAIHWORZ-UHFFFAOYSA-N
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Description

4-Methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride ( 1420884-67-8 ) is a chemical compound with the molecular formula C10H16ClN3O and a molecular weight of 229.71 g/mol . It is supplied as a solid research chemical for use in laboratory and research applications only. This product is not intended for diagnostic, therapeutic, or personal use. Researchers value this compound and its structural analogs as valuable scaffolds in medicinal chemistry and drug discovery efforts, particularly in the synthesis of more complex molecules for biological screening . The piperidine-pyrimidine core is a key pharmacophore in various bioactive molecules. For research purposes only. Please refer to the Safety Data Sheet (SDS) for safe handling and storage instructions. Store sealed in a dry, cool place at room temperature . This chemical is not listed on the TSCA inventory .

Properties

IUPAC Name

4-methyl-2-piperidin-3-yloxypyrimidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c1-8-4-6-12-10(13-8)14-9-3-2-5-11-7-9;/h4,6,9,11H,2-3,5,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSXLBAAIHWORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OC2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride typically involves the reaction of 4-methyl-2-chloropyrimidine with 3-hydroxypiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

4-Methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like DMF, bases such as potassium carbonate, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

Due to its biological activity, 4-Methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride may serve as a lead compound for developing new antidepressants or analgesics. The invention also relates to compositions comprising the compounds, and methods of using the compounds and compositions for modulation of cellular pathways, for treatment or prevention of inflammatory diseases, for research, drug screening, and therapeutic applications .

Pharmacodynamics

Interaction studies involving this compound are crucial for understanding its pharmacodynamics.

Structural Similarity

Several compounds share structural similarities with this compound. Variations in substitution patterns may lead to differing biological activities and pharmacological profiles, highlighting the uniqueness of this compound in medicinal chemistry contexts.

Table of Structurally Similar Compounds

Compound NameStructure FeaturesUnique Aspects
4-Chloro-5-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochlorideChlorine substitution at position 4Potentially different receptor affinities
2-(Piperidin-4-yl)pyrimidine hydrochlorideLacks methyl group at position 4Different pharmacological profile
4-Methyl-2-(piperidin-2-ylmethyl)pyridine hydrochlorideMethyl group on the piperidine nitrogenVariation in solubility and biological activity

Mechanism of Action

The mechanism of action of 4-Methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Analogs with Substituted Pyrimidine Rings

4-Methoxy-2-(piperidin-3-yloxy)pyrimidine Hydrochloride
  • Molecular Formula : C₁₀H₁₅N₃O₂·HCl
  • Molecular Weight : 209.24 g/mol (free base)
  • Key Difference : A methoxy (-OCH₃) group replaces the methyl (-CH₃) group at the 4-position.
  • The higher molecular weight (vs. 193.25 g/mol for the methyl analog) may also influence pharmacokinetics .
4-(Piperidin-3-yloxy)-6-(trifluoromethyl)pyrimidine Hydrochloride
  • Molecular Formula : C₁₀H₁₂F₃N₃O·HCl
  • Key Feature : A trifluoromethyl (-CF₃) group at the 6-position.
  • Impact : The electron-withdrawing -CF₃ group enhances metabolic stability and may improve lipophilicity, favoring blood-brain barrier penetration .
4-Methyl-2,6-bis(piperidin-3-ylmethoxy)pyrimidine Dihydrochloride
  • Molecular Formula : C₁₇H₂₅N₅O₂·2HCl
  • Molecular Weight : ~400 g/mol (dihydrochloride form).
  • Key Feature : Two piperidinylmethoxy groups at positions 2 and 4.

Analogs with Modified Piperidine Substituents

2-Methyl-4-(piperidin-3-yl)pyrimidine Dihydrochloride
  • Molecular Formula : C₁₀H₁₇Cl₂N₃
  • Molecular Weight : 250.17 g/mol.
  • Key Difference : The methyl group is at the 2-position, and the piperidine is at the 4-position (vs. 2-position in the target compound).
4-Methyl-2-(3-methyl-piperazin-1-yl)-pyrimidine Hydrochloride
  • Molecular Formula : C₁₀H₁₇ClN₄
  • Molecular Weight : 228.72 g/mol.
  • Key Feature : A methyl-substituted piperazine replaces the piperidine group.

Sulfur-Containing Analogs

1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine Hydrochloride
  • CAS : 1261231-74-6
  • Molecular Formula : C₁₁H₁₆ClN₅S·HCl
  • Key Features : Chlorine and methylthio (-SMe) groups at the 6- and 2-positions, respectively.
1-(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine Hydrochloride
  • CAS: Not specified.
  • Molecular Formula : C₁₃H₂₁N₅OS·HCl
  • Key Features : Ethoxy (-OEt) and methylthio (-SMe) groups.
  • Impact : The ethoxy group may improve water solubility, balancing the lipophilicity of the methylthio group .

Biological Activity

4-Methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. Its structure features a pyrimidine ring substituted with a methyl group and a piperidine moiety, which may contribute to its interaction with various biological targets. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C10H16ClN3O
  • Molar Mass : 229.71 g/mol
  • Solubility : The hydrochloride salt form enhances solubility in water, making it suitable for biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is believed to modulate the activity of these targets, leading to various pharmacological effects. The precise pathways involved can vary depending on the biological system being studied.

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties, potentially effective against various bacterial strains. For instance, derivatives of similar pyrimidine compounds have shown minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Anticancer Potential

Research suggests that this compound may have anticancer properties. A related study focused on pyrimidine derivatives demonstrated promising results in inhibiting cancer cell proliferation across multiple cancer types, including breast and prostate cancers .

Neurological Implications

Given its structural features, the compound is also being investigated for its potential in treating neurological disorders. Its ability to interact with neurotransmitter receptors could make it a candidate for developing new antidepressants or analgesics.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be understood through SAR studies. These studies reveal that modifications in the piperidine ring or the introduction of different substituents on the pyrimidine can significantly affect biological activity. For example, certain analogs with specific piperidine substitutions demonstrated improved potency against target enzymes compared to the parent compound .

Study on Antimicrobial Activity

A recent investigation assessed the antimicrobial efficacy of several pyrimidine derivatives, including this compound. The study found that this compound exhibited notable activity against Escherichia coli and Candida albicans, with MIC values supporting its potential as an antimicrobial agent .

Cancer Cell Proliferation Inhibition

In vitro studies have shown that compounds similar to this compound can inhibit cancer cell proliferation significantly. For instance, one study reported an IC50 value of 72 nM for a closely related derivative against a specific cancer cell line, indicating a strong inhibitory effect .

Data Table: Summary of Biological Activities

Activity Type Target Organism/Cell Line Effect Reference
AntimicrobialStaphylococcus aureusMIC = 0.25–1 μg/mL
AnticancerBreast Cancer Cell LinesIC50 = 72 nM
NeurologicalNeurotransmitter ReceptorsModulation of activity

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate coupling reagents (e.g., DCM with NaOH for nucleophilic substitution) and purification via silica gel chromatography. Reaction conditions such as temperature, solvent polarity, and stoichiometric ratios of precursors (e.g., piperidin-3-ol derivatives and pyrimidine intermediates) should be systematically varied. Monitoring reaction progress with TLC or HPLC ensures intermediate stability . Post-synthesis, recrystallization in ethanol or acetonitrile can enhance purity (>95%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use NIOSH-approved PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats. Conduct reactions in fume hoods to avoid inhalation of aerosols or vapors. In case of skin contact, immediately rinse with water for 15 minutes and seek medical evaluation for persistent irritation. Store the compound at 2–8°C in airtight, labeled containers away from oxidizers or moisture .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer : Employ 1^1H and 13^{13}C NMR to confirm the pyrimidine ring, piperidinyloxy linkage, and methyl group positions. IR spectroscopy identifies functional groups (e.g., C=N stretch at ~1600 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight (MW: ~228.72 g/mol) and chloride counterion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

  • Methodological Answer : Perform systematic solubility testing in DMSO, ethanol, and aqueous buffers (pH 4–9) under controlled temperatures (20–40°C). Use dynamic light scattering (DLS) to detect aggregation, and correlate results with computational solubility parameters (e.g., Hansen solubility spheres). Discrepancies may arise from polymorphic forms or residual solvents in crude samples .

Q. What strategies are recommended for identifying and quantifying trace impurities in synthesized batches?

  • Methodological Answer : Use UPLC-MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Compare retention times and fragmentation patterns with reference standards (e.g., risperidone intermediates or pyrimidinone byproducts). Quantify impurities via external calibration curves, ensuring limits align with ICH Q3A guidelines (<0.15% for unknown impurities) .

Q. How does the compound’s stability vary under accelerated degradation conditions (e.g., light, heat, humidity)?

  • Methodological Answer : Conduct stress testing by exposing the compound to 40°C/75% RH for 4 weeks (ICH Q1A). Monitor degradation via HPLC-UV at 254 nm. Photostability studies (ICH Q1B) using a xenon lamp (1.2 million lux hours) can reveal cleavage of the piperidinyloxy bond. Stabilizers like antioxidants (e.g., BHT) or lyophilization may mitigate hydrolysis .

Q. What computational methods are effective for predicting the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies. Molecular docking studies can predict binding affinities to biological targets (e.g., kinase enzymes). Validate predictions with kinetic experiments using stopped-flow spectroscopy .

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